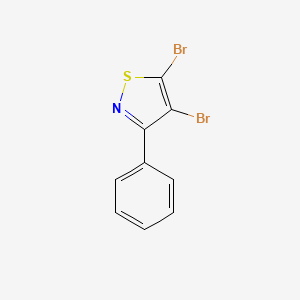
4,5-Dibromo-3-phenyl-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-3-phenyl-1,2-thiazole is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-phenyl-1,2-thiazole typically involves the bromination of 3-phenyl-1,2-thiazole. One common method includes the reaction of 3-phenyl-1,2-thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring, potentially leading to thiazolidines.
Aplicaciones Científicas De Investigación
4,5-Dibromo-3-phenyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-3-phenyl-1,2-thiazole largely depends on its interaction with biological targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its bromine substituents may facilitate binding to specific protein sites, thereby inhibiting or activating enzymatic functions.
Comparación Con Compuestos Similares
4,5-Dichloro-3-phenyl-1,2-thiazole: Similar structure but with chlorine substituents instead of bromine.
3-Phenyl-1,2-thiazole: Lacks the bromine substituents, leading to different chemical reactivity and biological activity.
4,5-Dibromo-2-phenyl-1,3-thiazole: Isomeric compound with different positioning of the phenyl group.
Uniqueness: 4,5-Dibromo-3-phenyl-1,2-thiazole is unique due to its specific bromine substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H5Br2NS |
|---|---|
Peso molecular |
319.02 g/mol |
Nombre IUPAC |
4,5-dibromo-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H5Br2NS/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
GDUVDFQHOSGVOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NSC(=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



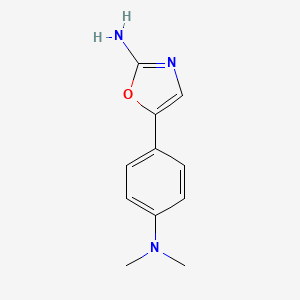
![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
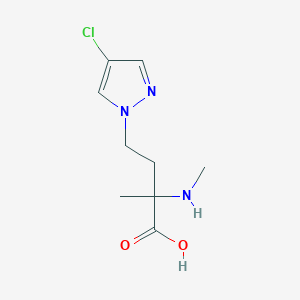
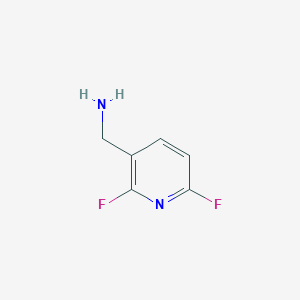
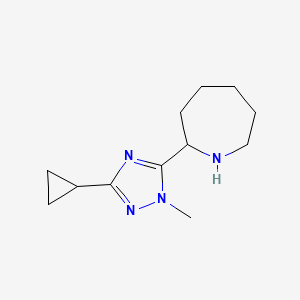
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)

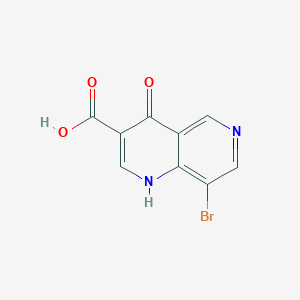

![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
